

Comparative ^1H NMR Analysis of Tert-butyl 5-nitro-1H-indole-1-carboxylate

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Compound of Interest

Compound Name: *Tert-butyl 5-nitro-1H-indole-1-carboxylate*

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This guide provides a detailed comparative analysis of the ^1H Nuclear Magnetic Resonance (NMR) spectrum of **Tert-butyl 5-nitro-1H-indole-1-carboxylate**. The spectral features of this compound are compared with structurally related indole derivatives, namely 1H-indole, 5-nitro-1H-indole, and Tert-butyl 1H-indole-1-carboxylate, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the influence of substituents on the chemical environment of the indole ring protons.

Overview of ^1H NMR Data

The following table summarizes the ^1H NMR spectral data for **Tert-butyl 5-nitro-1H-indole-1-carboxylate** and its analogues. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, and the coupling constants (J) are given in Hertz (Hz).

Compound	Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Tert-butyl 5-nitro- 1H-indole-1- carboxylate	H-2	~8.1	d	~3.7
	H-3	~6.8	d	~3.7
	H-4	~8.6	d	~2.2
	H-6	~8.2	dd	~9.1, 2.2
	H-7	~7.7	d	~9.1
t-Bu	~1.7	s	-	
1H-Indole[1][2][3]	H-1	8.10 (br s)	br s	-
	H-2	7.18	t	~2.8
	H-3	6.52	t	~2.4
	H-4	7.64	d	~7.9
	H-5	7.12	t	~7.6
	H-6	7.19	t	~7.6
	H-7	7.59	d	~8.2
5-Nitro-1H- indole[4][5]	H-1	8.85 (br s)	br s	-
	H-2	7.55	t	-
	H-3	6.80	dd	3.2, 0.8
	H-4	8.57	d	2.1
	H-6	8.11	dd	9.0, 2.2
	H-7	7.45	d	9.0

Tert-butyl 1H-indole-1-carboxylate	H-2	7.58	d	3.7
H-3	6.53	d	3.7	
H-4	8.13	d	7.8	
H-5	7.25	t	7.5	
H-6	7.15	t	7.8	
H-7	7.60	d	8.1	
t-Bu	1.67	s	-	

Structural and Workflow Diagrams

To visualize the molecular structure and the analytical workflow, the following diagrams are provided.



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